(E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Description
Properties
IUPAC Name |
(2E)-N-(4-methoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4OS/c1-27-19-10-8-18(9-11-19)25-26-20(13-23)22-24-21(14-28-22)17-7-6-15-4-2-3-5-16(15)12-17/h2-12,14,25H,1H3/b26-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSFGIBHYDJSQH-LHLOQNFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the naphthalene moiety. The final step involves the introduction of the methoxyaniline group and the cyanide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the thiazole or naphthalene rings, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of thiazole derivatives, including (E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide, in cancer therapy. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown promising results in inhibiting the proliferation of breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) cells . The mechanism of action is believed to involve the disruption of cellular processes crucial for tumor growth.
Antidiabetic Properties
The antihyperglycemic potential of thiazole derivatives has been investigated in animal models. Studies demonstrate that these compounds can lower blood glucose levels effectively. In particular, experiments using alloxan-induced diabetic rats showed that certain thiazole derivatives significantly reduced blood sugar levels, suggesting their utility in managing diabetes . The pharmacological activity is attributed to their ability to enhance insulin sensitivity and promote glucose uptake by cells.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have also been explored through molecular docking studies. These investigations suggest that compounds similar to this compound could act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory responses . This positions them as potential candidates for treating inflammatory diseases.
Synthesis Techniques
The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. The initial steps often include the bromination of naphthalene derivatives followed by condensation reactions with substituted benzaldehydes to form hydrazone intermediates . Subsequent cyclization reactions yield the final thiazole structure.
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structures and purity. Techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are routinely employed to validate the chemical identity and assess the functional groups present in the compound .
Antitumor Evaluation
In a recent study focused on synthesizing polyfunctionally substituted heterocyclic compounds, several thiazole derivatives were evaluated for their antitumor activity against human cancer cell lines . The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity, underscoring the importance of structural modifications in developing effective anticancer agents.
Antidiabetic Research
Another case study involved assessing the blood glucose-lowering effects of various thiazolidinone derivatives derived from thiazoles . The findings demonstrated that these compounds not only reduced blood sugar levels but also improved insulin secretion in diabetic models, suggesting their dual role as antihyperglycemic agents.
Mechanism of Action
The mechanism of action of (E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound shares some structural similarities with (E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide, particularly in the presence of aromatic rings.
Suberanilic acid: Another compound with a similar amide functionality, used in antimicrobial research.
Uniqueness
What sets this compound apart is its combination of a thiazole ring, a naphthalene moiety, and a methoxyaniline group, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
(E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the bromination of 1-acetylnaphthalene followed by condensation with substituted benzaldehyde thiosemicarbazones. The final product is obtained by cyclization with thiomalic acid in the presence of a catalyst like ZnCl2. Characterization techniques such as IR and NMR spectroscopy are employed to confirm the structure of the synthesized compound .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promising results against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.
Table 1: Antimicrobial Activity of Related Thiazole Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| 4a | 0.22 | 0.5 | Bactericidal |
| 5a | 0.25 | 0.6 | Bactericidal |
| 7b | 0.23 | 0.55 | Bactericidal |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies indicate that thiazole derivatives can inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. The antiproliferative activity was significantly enhanced in modified derivatives compared to their parent compounds, achieving low nanomolar IC50 values against various cancer cell lines .
Case Study: Anticancer Evaluation
In a study assessing the anticancer activity of thiazole derivatives, it was found that modifications to the methoxy and naphthalene groups drastically improved their efficacy against melanoma and prostate cancer cells, with some derivatives exhibiting IC50 values in the low nanomolar range .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of DNA Gyrase : Some derivatives have shown to inhibit DNA gyrase with IC50 values ranging from 12.27 to 31.64 µM, which is critical for bacterial DNA replication.
- Antibiofilm Properties : The compound has demonstrated significant antibiofilm activity, reducing biofilm formation by up to 80% compared to standard antibiotics like Ciprofloxacin .
Q & A
Q. What are the optimal synthetic routes for (E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide?
The synthesis involves multi-step reactions, typically starting with the condensation of thiazole precursors and hydrazonoyl chlorides. Key steps include:
- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis using α-haloketones and thioureas.
- Step 2 : Introduction of the naphthalen-2-yl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Step 3 : Hydrazonoyl cyanide formation via reaction with cyanamide derivatives under basic conditions (e.g., K₂CO₃ in ethanol at 60–80°C) . Critical parameters include solvent choice (e.g., ethanol or DMF), reaction time (12–24 hr), and purification via column chromatography (silica gel, hexane/ethyl acetate).
Q. How is the structural integrity of this compound validated experimentally?
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and E/Z configuration. For example, the hydrazonoyl cyanide moiety shows characteristic CN stretches at ~2200 cm⁻¹ in IR .
- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the E-configuration of the hydrazonoyl group .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 428.1) .
Q. What are the primary chemical reactivity patterns of this compound?
The compound undergoes:
- Nucleophilic attacks : The cyanide group reacts with electrophiles (e.g., alkyl halides) to form nitriles.
- Oxidation/Reduction : The thiazole ring is resistant to mild oxidants, but the hydrazonoyl group can be reduced with LiAlH₄ to form hydrazines .
- Cycloadditions : The naphthalene moiety participates in Diels-Alder reactions under thermal conditions .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets?
- Docking studies : Molecular docking (e.g., AutoDock Vina) using protein structures (e.g., CYP3A4 or kinase enzymes) identifies potential binding pockets. The naphthalene group often exhibits π-π stacking with aromatic residues .
- DFT calculations : Gaussian09 optimizes the geometry and calculates frontier molecular orbitals (HOMO-LUMO), revealing electron-rich regions (e.g., methoxyphenyl group) prone to electrophilic interactions .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Case example : Discrepancies in NMR-derived conformers vs. X-ray structures may arise from dynamic effects in solution. Use variable-temperature NMR to assess rotational barriers of the hydrazonoyl group .
- Validation : Cross-reference data with analogous compounds (e.g., (E)-N-(3-nitrophenyl)-4-(4-nitrophenyl)-thiazole derivatives) to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
